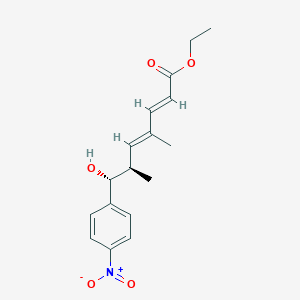
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hepta-2,4-dienoate backbone with multiple functional groups, including a hydroxy group, a nitrophenyl group, and ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification and nitration reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and acidic catalysts, like sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s structural features enable it to participate in various biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-aminophenyl)hepta-2,4-dienoate
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-methoxyphenyl)hepta-2,4-dienoate
Uniqueness
Compared to similar compounds, (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl (2E,4E,6R,7R)-7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate |
InChI |
InChI=1S/C17H21NO5/c1-4-23-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(9-7-14)18(21)22/h5-11,13,17,20H,4H2,1-3H3/b10-5+,12-11+/t13-,17-/m1/s1 |
InChI Key |
NFMRRTZTPZDZKI-ULHFLZQOSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)/C |
Canonical SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















